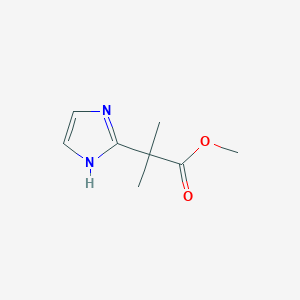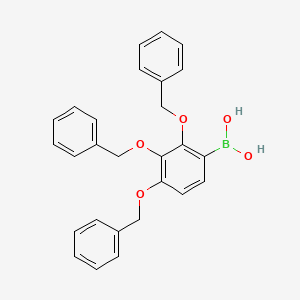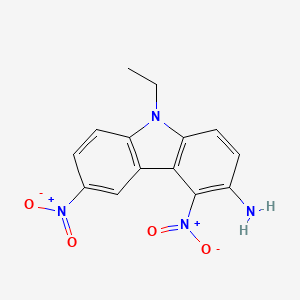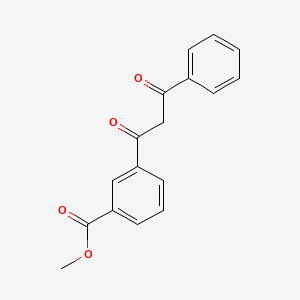
2-Methyl-3-(1,3-thiazol-2-yl)thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-(1,3-thiazol-2-yl)thiazolidin-4-one is a heterocyclic compound that features a thiazolidine ring fused with a thiazole ring. This compound is part of a broader class of thiazolidine derivatives, which are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(1,3-thiazol-2-yl)thiazolidin-4-one typically involves the reaction of 2-aminothiazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolidinone ring . The reaction conditions generally include:
Temperature: 0-5°C during the addition of chloroacetyl chloride.
Solvent: Dry benzene or another suitable organic solvent.
Reaction Time: Several hours of refluxing to ensure complete cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-(1,3-thiazol-2-yl)thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Methyl-3-(1,3-thiazol-2-yl)thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-(1,3-thiazol-2-yl)thiazolidin-4-one involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death.
Pathways: It can interfere with the synthesis of essential biomolecules, thereby exerting its antimicrobial and anticancer effects
Comparación Con Compuestos Similares
Similar Compounds
Thiazole: A simpler structure with similar biological activities.
Thiazolidine: Lacks the thiazole ring but shares the thiazolidinone core.
Thiazolidin-2,4-dione: Known for its antidiabetic properties
Uniqueness
2-Methyl-3-(1,3-thiazol-2-yl)thiazolidin-4-one is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
77655-29-9 |
|---|---|
Fórmula molecular |
C7H8N2OS2 |
Peso molecular |
200.3 g/mol |
Nombre IUPAC |
2-methyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C7H8N2OS2/c1-5-9(6(10)4-12-5)7-8-2-3-11-7/h2-3,5H,4H2,1H3 |
Clave InChI |
MLYCUZOAWWTNLA-UHFFFAOYSA-N |
SMILES canónico |
CC1N(C(=O)CS1)C2=NC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


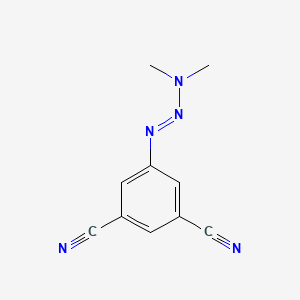


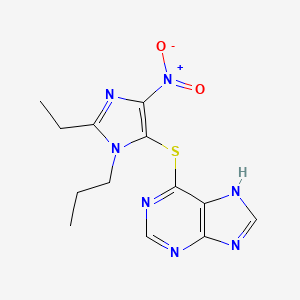
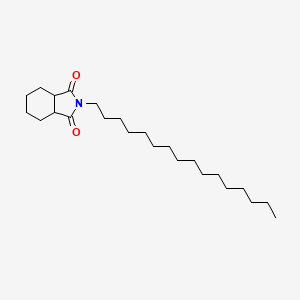

![[2-(Benzenesulfonyl)cyclopropyl]benzene](/img/structure/B13998558.png)
![[2-(4-Chlorobenzoyl)phenyl]-(4-chlorophenyl)methanone](/img/structure/B13998566.png)
